molecular formula C9H14N4O B13475486 3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide

Katalognummer: B13475486
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: AURJZDXMUMYKKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

The synthesis of 3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

3-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropylpropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C9H14N4O

Molekulargewicht

194.23 g/mol

IUPAC-Name

3-(3-aminopyrazol-1-yl)-N-cyclopropylpropanamide

InChI

InChI=1S/C9H14N4O/c10-8-3-5-13(12-8)6-4-9(14)11-7-1-2-7/h3,5,7H,1-2,4,6H2,(H2,10,12)(H,11,14)

InChI-Schlüssel

AURJZDXMUMYKKD-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)CCN2C=CC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.